molecular formula C12H15F3N2O2 B15262514 Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate

Cat. No.: B15262514
M. Wt: 276.25 g/mol
InChI Key: CSTIRZMEQXCQIW-UHFFFAOYSA-N
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Description

Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate is a bicyclic heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a trifluoromethyl group at position 2 and a propan-2-yl ester at position 2. The imidazo[1,2-a]pyridine scaffold is known for its pharmacological relevance, particularly in antimicrobial, antiviral, and anticancer applications. The trifluoromethyl group enhances metabolic stability and lipophilicity, while the ester moiety modulates solubility and bioavailability .

Properties

Molecular Formula

C12H15F3N2O2

Molecular Weight

276.25 g/mol

IUPAC Name

propan-2-yl 2-(trifluoromethyl)-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-3-carboxylate

InChI

InChI=1S/C12H15F3N2O2/c1-7(2)19-11(18)9-10(12(13,14)15)16-8-5-3-4-6-17(8)9/h7H,3-6H2,1-2H3

InChI Key

CSTIRZMEQXCQIW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)C1=C(N=C2N1CCCC2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: KMnO4, H2O2, acidic or basic conditions.

    Reduction: LiAlH4, NaBH4, anhydrous conditions.

    Substitution: Nucleophiles such as amines, thiols, or halides, often under basic or neutral conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of Propan-2-yl 2-(trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively interact with biological membranes and proteins. The ester functional group may undergo hydrolysis to release the active carboxylic acid form, which can further interact with target enzymes or receptors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Imidazo[1,2-a]pyridine Derivatives

(a) Ethyl 2-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-3-carboxylate (CAS 2059971-11-6)
  • Structure : Differs in the ester group (ethyl vs. propan-2-yl) and lacks the trifluoromethyl substituent.
  • Synthesis: Prepared via alkylation reactions similar to those described for pyridazinones (e.g., potassium carbonate-mediated substitution in acetone) .
(b) 3-(Propan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic Acid Hydrochloride
  • Structure : Substituents are reversed: propan-2-yl at position 3 and a carboxylic acid at position 2.
  • Properties : The carboxylic acid group increases polarity, reducing blood-brain barrier penetration compared to esters. Protonation (as hydrochloride) enhances solubility in aqueous media .
(c) 2-(Trifluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyridine-8-carboxylic Acid (CAS 1888739-73-8)
  • Structure : Trifluoromethyl at position 2 and a carboxylic acid at position 6.
  • Properties : The carboxylic acid at position 8 may participate in hydrogen bonding, altering target binding affinity compared to ester derivatives. Molecular weight (234.18 g/mol) is lower than the target compound due to the absence of the ester group .

Heterocyclic Core Modifications

(a) 1,3,4-Thiadiazolo[3,2-a]pyrimidines
  • Example : 2-R5-oxo-5H-6-carboxamido-7-phenyl-1,3,4-thiadiazolo[3,2-a]pyrimidine.
  • The carboxamide group increases hydrogen-bonding capacity, which may enhance target specificity .
(b) Triazolo[1,5-a]pyrimidines
  • Example : 7-Substituted-5-(1H-indol-3-yl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile.
  • The cyano group at position 6 provides strong electron-withdrawing effects .

Key Research Findings

  • Trifluoromethyl Impact: The CF₃ group in the target compound enhances electron-withdrawing effects, stabilizing the imidazo[1,2-a]pyridine core against oxidative degradation compared to non-fluorinated analogs .
  • Synthetic Challenges : Positional isomerism (e.g., trifluoromethyl at position 2 vs. 8) requires precise regiocontrol, often achieved via directed ortho-metalation strategies .

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